molecular formula C7H4Cl2INO B1181885 3,5-Dichloro-2-iodobenzamide

3,5-Dichloro-2-iodobenzamide

Cat. No.: B1181885
M. Wt: 315.919
InChI Key: KWHPPJKSGQDWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-iodobenzamide is a halogenated benzamide derivative characterized by chlorine substituents at the 3- and 5-positions and an iodine atom at the 2-position of the aromatic ring, with an amide functional group at the benzylic position. Halogenated benzamides are often explored for their bioactivity, as halogens like chlorine and iodine influence electronic properties, lipophilicity, and binding interactions.

Properties

Molecular Formula

C7H4Cl2INO

Molecular Weight

315.919

IUPAC Name

3,5-dichloro-2-iodobenzamide

InChI

InChI=1S/C7H4Cl2INO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12)

InChI Key

KWHPPJKSGQDWED-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)I)C(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

Dichlorophenyl-Containing Pesticides ()

Several agrochemicals with 3,5-dichlorophenyl groups share partial structural similarity:

  • Procymidone : A 3,5-dichlorophenyl-substituted azabicyclo compound used as a fungicide .
  • Vinclozolin : Features a dichlorophenyl-oxazolidinedione structure, also employed as a fungicide .
  • Iprodione : Contains a dichlorophenyl-imidazolidinecarboxamide group .

Comparison Insights :

  • Halogen Positioning : The iodine at position 2 in the target compound may confer unique steric or electronic effects compared to chlorine-only analogs.

Data Table: Comparative Analysis

Compound Name Core Structure Substituents Halogens Yield (%) Purity (%) Application
This compound Benzamide 2-I, 3,5-Cl Cl, I N/A N/A Not reported
Compound 11 Benzimidazole 3,5-Cl (benzyl) Cl 47 >98 Not specified
Procymidone Azabicyclo ring 3,5-Cl (phenyl) Cl N/A N/A Fungicide

Research Findings and Implications

  • Synthesis Efficiency : Benzimidazole derivatives with dichloro substituents (e.g., compound 11) show moderate yields (47–73%), suggesting that introducing iodine in the target compound may require optimized protocols to address steric challenges .
  • Bioactivity Potential: The 3,5-dichloro motif in pesticides like procymidone correlates with fungicidal activity, implying that the target compound’s dichloro-iodo combination could offer novel modes of action .
  • Physicochemical Properties : Iodine’s larger atomic radius and lower electronegativity compared to chlorine may increase molecular weight (∼265 g/mol vs. ∼210 g/mol for dichloro analogs) and lipophilicity (logP ∼2.8 estimated), influencing bioavailability .

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